

An In-depth Technical Guide to N,N,N',N'-Tetramethylmethanediamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N,N,N',N'-Tetramethylmethanediamine

Cat. No.: B1346908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N,N',N'-tetramethylmethanediamine**, a versatile reagent in organic synthesis. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical formula C₅H₁₄N₂ is formally known by its IUPAC name: **N,N,N',N'-tetramethylmethanediamine**^[1]. Due to its widespread use and historical naming conventions, it is also recognized by a variety of synonyms. This technical guide will primarily use the IUPAC name, but a comprehensive list of alternative names is provided below for cross-referencing purposes.

Common Synonyms:

- Bis(dimethylamino)methane^[2]
- N,N,N',N'-Tetramethyldiaminomethane^[2]
- Tetramethylmethylenediamine^[2]

- Methylenebis(dimethylamine)[2]
- Dimethyl((dimethylamino)methyl)amine[2]
- [(dimethylamino)methyl]dimethylamine[2]

Quantitative Data

A summary of the key physical and chemical properties of **N,N,N',N'-tetramethylmethanediamine** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₄ N ₂	[2]
Molecular Weight	102.18 g/mol	[2]
CAS Number	51-80-9	[2]
Appearance	Colorless to slightly yellow liquid	[LookChem]
Density	0.749 g/mL at 25 °C	[Sigma-Aldrich]
Boiling Point	85 °C	[cite: 5, Sigma-Aldrich]
Melting Point	-55 °C	[3]
Flash Point	-11 °C (closed cup)	[Sigma-Aldrich]
Refractive Index	n _{20/D} 1.401	[Sigma-Aldrich]
Water Solubility	Fully miscible	[ChemBK]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **N,N,N',N'-tetramethylmethanediamine** and a representative protocol for its application in the Mannich reaction, a cornerstone of its utility in organic synthesis.

Synthesis of N,N,N',N'-Tetramethylmethanediamine

This protocol describes the synthesis of **N,N,N',N'-tetramethylmethanediamine** from aqueous formaldehyde and dimethylamine.[\[1\]](#)

Materials:

- Aqueous 30% formaldehyde (100 g, 1.0 mol)
- Aqueous 40% dimethylamine (225 g, 2.0 mol)
- Solid potassium hydroxide
- Potassium hydroxide pellets

Equipment:

- 500-mL round-bottomed flask
- Magnetic stirring bar
- Dropping funnel
- Ice bath
- Vigreux column
- Distillation apparatus

Procedure:

- A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mol) of aqueous 30% formaldehyde.[\[1\]](#)
- The solution is stirred and cooled in an ice bath while 225 g (2.0 mol) of a 40% aqueous solution of dimethylamine is added dropwise.[\[1\]](#)
- The resulting aqueous solution is allowed to stand overnight at room temperature.[\[1\]](#)

- The solution is then saturated with solid potassium hydroxide, leading to the formation of two distinct layers.[1]
- The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.[1]
- After removing the drying agent, the product is purified by distillation at atmospheric pressure through a Vigreux column, yielding 85–88 g (83–86%) of **N,N,N',N'-tetramethylmethanediamine**.[1]

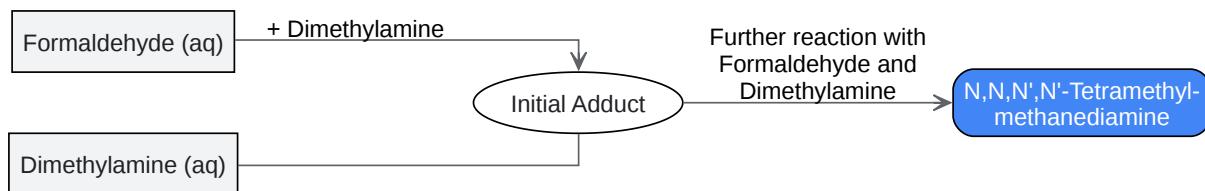
Application in Mannich Reaction: Dimethylaminomethylation of Indoles

N,N,N',N'-tetramethylmethanediamine serves as a convenient in-situ source of the Eschenmoser's salt precursor, which is highly effective for the dimethylaminomethylation of various nucleophiles, including active methylene compounds and heterocycles like indoles.[1][4] The following is a representative protocol for the dimethylaminomethylation of a substituted indole.[5][6]

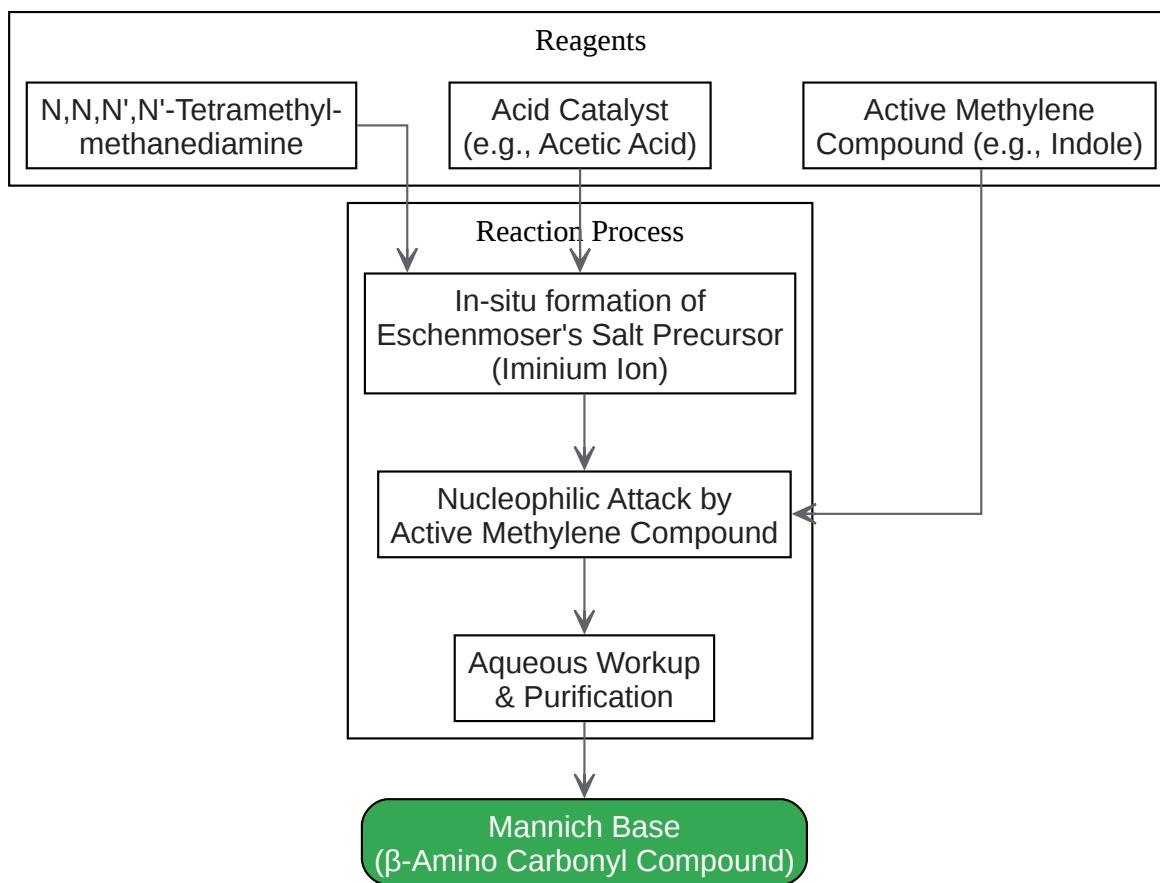
Materials:

- 7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-4,6-dimethoxyindole (85 mg, 0.2 mmol)
- Aqueous 40% dimethylamine (0.1 mL)
- Aqueous 37% formaldehyde (0.01 mL)
- Glacial acetic acid (6 mL total)
- Water
- Sodium hydroxide pellets
- Ethyl acetate (EtOAc)
- Magnesium sulfate ($MgSO_4$)

Equipment:


- Reaction flask
- Stirring apparatus
- Ice bath
- Standard laboratory glassware for extraction and drying

Procedure:


- A solution of the starting indole (85 mg, 0.2 mmol) in glacial acetic acid (5 mL) is prepared in a suitable reaction flask.[5][6]
- In a separate vessel, a cooled mixture of 40% aqueous dimethylamine (0.1 mL) and 37% aqueous formaldehyde (0.01 mL) in glacial acetic acid (1 mL) is prepared.[5][6]
- This cooled mixture is added dropwise to the solution of the indole.[5][6]
- The reaction mixture is stirred at 50 °C overnight.[5][6]
- After the reaction is complete, the mixture is diluted with water (20 mL) and cooled in an ice bath.[5][6]
- Sodium hydroxide pellets are slowly added to the cooled mixture until it becomes basic.[5][6]
- The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and dried over magnesium sulfate.[5][6]
- The solvent is removed under reduced pressure to yield the 2-(N,N'-dimethylaminomethyl)-substituted indole product.[5][6]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N,N',N'-Tetramethylmethanediamine**.

[Click to download full resolution via product page](#)

Caption: General Workflow of the Mannich Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
- 2. N,N,N',N'-Tetramethylmethanediamine | lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [guidechem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N,N',N'-Tetramethylmethanediamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346908#n-n-n-n-tetramethylmethanediamine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com